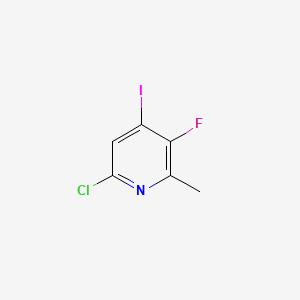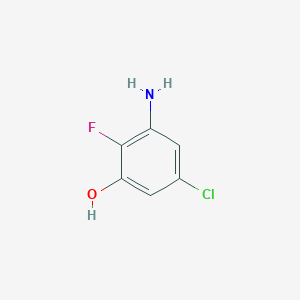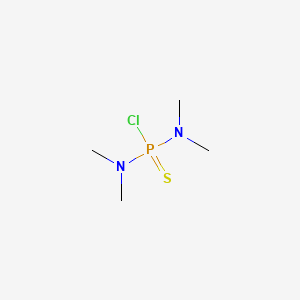![molecular formula C16H15ClO6 B13891412 (1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione CAS No. 136616-32-5](/img/structure/B13891412.png)
(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione
Overview
Description
4’-O-Demethyl Griseofulvin is a natural compound that belongs to the class of antifungal agents. It is a derivative of Griseofulvin, which is a fungal metabolite first isolated in 1939. This compound exhibits potent antifungal activity against a wide range of fungal species, making it a promising candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Demethyl Griseofulvin typically involves the demethylation of Griseofulvin. One common method includes the use of sulfuric acid in acetic acid at 80°C for 0.75 hours . This reaction yields 4’-O-Demethyl Griseofulvin with a high degree of purity.
Industrial Production Methods: Industrial production methods for 4’-O-Demethyl Griseofulvin are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: 4’-O-Demethyl Griseofulvin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with improved efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4’-O-Demethyl Griseofulvin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Halogenation or alkylation reactions can be performed using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of 4’-O-Demethyl Griseofulvin, which may exhibit different biological activities and properties.
Scientific Research Applications
4’-O-Demethyl Griseofulvin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other antifungal agents and studying the structure-activity relationship of antifungal compounds.
Biology: The compound is utilized in biological studies to understand its mechanism of action and its effects on fungal cells.
Medicine: 4’-O-Demethyl Griseofulvin is investigated for its potential therapeutic applications in treating fungal infections and possibly other diseases.
Industry: The compound’s antifungal properties make it valuable in developing antifungal coatings and treatments for various materials
Mechanism of Action
The primary mechanism by which 4’-O-Demethyl Griseofulvin exerts its antifungal effects is by inhibiting fungal cell mitosis at metaphase. It binds to fungal microtubules (tubulin), altering their dynamics and preventing proper cell division . This action disrupts the growth and replication of fungal cells, making it an effective antifungal agent.
Comparison with Similar Compounds
Griseofulvin: The parent compound from which 4’-O-Demethyl Griseofulvin is derived. It shares similar antifungal properties but differs in its chemical structure.
6-Desmethylgriseofulvin: Another derivative of Griseofulvin with distinct biological activities.
Brominated Griseofulvin Derivatives: These compounds have been modified to include bromine atoms, enhancing their antifungal activity.
Uniqueness: 4’-O-Demethyl Griseofulvin is unique due to its specific chemical structure, which allows it to exhibit potent antifungal activity while potentially offering different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives.
Properties
IUPAC Name |
7-chloro-3'-hydroxy-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVEHNZHKAAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201110527 | |
| Record name | (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201110527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136616-32-5 | |
| Record name | (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136616-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1′S,6′S)-7-Chloro-2′-hydroxy-4,6-dimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201110527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


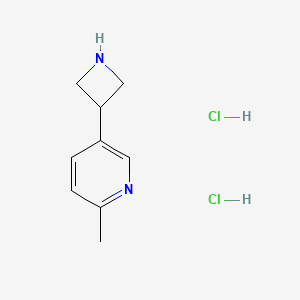
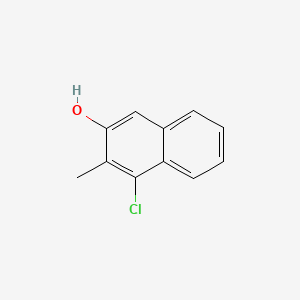
![2-[(4-Aminopyrimidin-2-yl)amino]ethanol](/img/structure/B13891338.png)
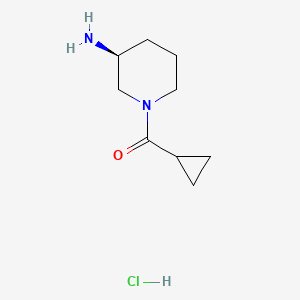
![1-(6-Fluoro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B13891356.png)

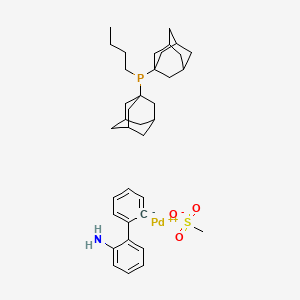

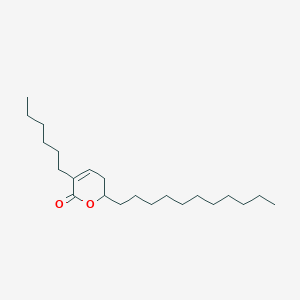

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
